N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with similar compounds such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares similar methoxy groups but differs in the core structure and functional groups.
3,4-Dimethoxyphenethylamine: Lacks the indole core and carboxamide group, but has similar methoxy substitutions.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: Contains a thiourea group instead of a carboxamide, with similar methoxy substitutions.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H26N2O5/c1-24-16(13-15-17(26-2)8-9-19(28-4)21(15)24)22(25)23-11-10-14-6-7-18(27-3)20(12-14)29-5/h6-9,12-13H,10-11H2,1-5H3,(H,23,25) |
InChI Key |
VRYWRGKZWLQEIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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